molecular formula C12H9F3N2O3 B2617101 (Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1047724-28-6

(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2617101
CAS No.: 1047724-28-6
M. Wt: 286.21
InChI Key: MCBORUGFTBBQED-KTKRTIGZSA-N
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Description

(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, a hydroxy group, a methoxy group, and a trifluoromethyl-substituted phenyl ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Enamide Backbone: The reaction begins with the condensation of a suitable aldehyde with a nitrile to form the cyano group.

    Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through nucleophilic substitution reactions.

    Attachment of the Trifluoromethyl-Substituted Phenyl Ring: The final step involves the coupling of the trifluoromethyl-substituted phenyl ring to the enamide backbone using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce production times.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The trifluoromethyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-3-hydroxy-3-methoxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
  • (Z)-2-cyano-3-hydroxy-3-methoxy-N-[3,5-bis(trifluoromethyl)phenyl]prop-2-enamide

Uniqueness

(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This compound’s distinct structure and properties make it a valuable subject for ongoing research and development in various scientific fields.

Properties

IUPAC Name

(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-20-11(19)9(6-16)10(18)17-8-4-2-3-7(5-8)12(13,14)15/h2-5,19H,1H3,(H,17,18)/b11-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBJHMVMTPBZQO-LUAWRHEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C(=C(/C#N)\C(=O)NC1=CC=CC(=C1)C(F)(F)F)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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